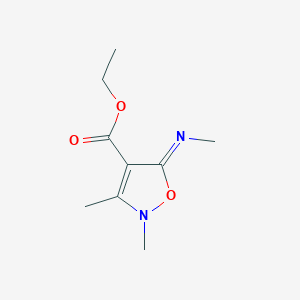
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate is a heterocyclic compound with a unique structure that includes an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with methylamine under controlled conditions. The reaction proceeds through a cyclization process, forming the isoxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process. The temperature is usually maintained between 0-78°C, and the reaction time can vary from 1 to 16 hours depending on the specific conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. The use of alternative starting materials such as diketene has also been explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 2,3-Dimethyl-5-ethylpyrazine
- 1-Phenyl-3-methyl-5-pyrazolone
- Various thiazole derivatives .
Uniqueness
Ethyl 2,3-dimethyl-5-(methylimino)-2,5-dihydroisoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 2,3-dimethyl-5-methylimino-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5-13-9(12)7-6(2)11(4)14-8(7)10-3/h5H2,1-4H3 |
InChI Key |
GDGWKYPJRBVQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(OC1=NC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869528.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)

![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)

![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)








